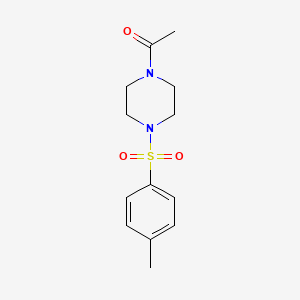

1-(4-Tosylpiperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

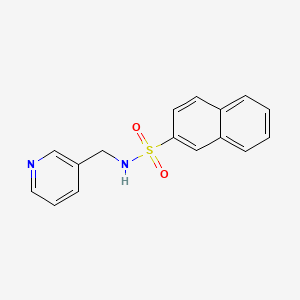

“1-(4-Tosylpiperazin-1-yl)ethanone” is a chemical compound with the empirical formula C18H20N2O3S . It is also known as "Phenyl(4-tosylpiperazin-1-yl)methanone" . The compound is a solid in form .

Molecular Structure Analysis

The molecular weight of “this compound” is 344.43 . The SMILES string representation of the molecule isCC1=CC=C(C=C1)S(=O)(N(CC2)CCN2C(C3=CC=CC=C3)=O)=O .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

- 1-(4-Tosylpiperazin-1-yl)ethanone derivatives have been explored for their potential as antimicrobial agents. A study by Zaidi et al. (2021) synthesized novel derivatives showing potent antimicrobial activities, potentially more effective than conventional medicines (Zaidi et al., 2021).

CCR1 Antagonists

- Compounds based on the this compound scaffold have been identified as CCR1 antagonists, useful in treating diseases like rheumatoid arthritis and organ transplant rejection. Pennell et al. (2013) discovered a highly potent and selective CCR1 antagonist, indicating promising pharmacokinetic and toxicological profiles (Pennell et al., 2013).

HIV-1 Attachment Inhibitors

- Some derivatives of this compound have been evaluated as HIV-1 attachment inhibitors. These compounds target the viral envelope protein gp120, as shown in a study by Regueiro-Ren et al. (2013), providing a new approach to HIV treatment (Regueiro-Ren et al., 2013).

Synthesis of Novel Derivatives

- Innovative synthesis methods for derivatives of this compound have been explored. Nematollahi and Amani (2011) developed an environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives, showcasing high atom economy and safe waste management (Nematollahi & Amani, 2011).

Learning and Memory Improvement

- Derivatives of this compound have been studied for their effects on learning and memory reconstruction in mice. Zhang Hong-ying (2012) reported compounds that showed significant improvement in learning and memory functions (Zhang Hong-ying, 2012).

Cancer Research

- In the context of cancer research, derivatives of this compound have been explored as potential inhibitors of the mitotic kinesin spindle protein. Li et al. (2010) studied Compound A, a potent inhibitor, and its metabolic interconversion in human tissues, offering insights into new cancer treatments (Li et al., 2010).

Homology Modeling and Docking Studies

- Homology modeling and docking studies of this compound derivatives have been conducted to understand their mechanism of action. Balasubramanian et al. (2014) focused on CCR1 antagonists, providing a basis for designing more effective ligands (Balasubramanian et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes like corticosteroid 11-beta-dehydrogenase 1 (hsd11b1) . This enzyme catalyzes the conversion of cortisol to the inactive metabolite cortisone .

Mode of Action

It can be inferred that similar compounds may interact with their targets, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Similar compounds have been found to affect the conversion of cortisol to cortisone, which is a part of the glucocorticoid metabolic process .

Result of Action

Similar compounds have been found to inhibit certain biochemical reactions, which could potentially lead to changes at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

1-(4-Tosylpiperazin-1-yl)ethanone has been found to interact with various enzymes and proteins. For instance, it has been associated with the enzyme Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1), which catalyzes the conversion of cortisol to the inactive metabolite cortisone . This interaction suggests that this compound may play a role in the regulation of cortisol levels in the body .

Cellular Effects

Some studies suggest that it may have anti-inflammatory effects . For instance, it has been observed to decrease the number of writhings induced by acetic acid in a dose-dependent manner .

Molecular Mechanism

It is known to interact with the enzyme HSD11B1, suggesting that it may exert its effects at least in part through this interaction .

Dosage Effects in Animal Models

In animal models, this compound has been observed to decrease the number of writhings induced by acetic acid in a dose-dependent manner

Metabolic Pathways

Its interaction with the enzyme HSD11B1 suggests that it may be involved in the metabolism of cortisol .

Eigenschaften

IUPAC Name |

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-11-3-5-13(6-4-11)19(17,18)15-9-7-14(8-10-15)12(2)16/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIVSBAWSQRGLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

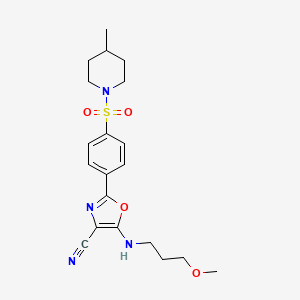

![(4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2602340.png)

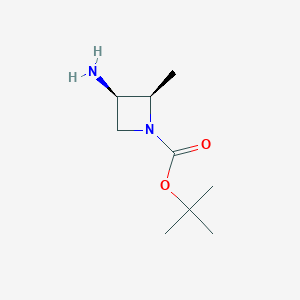

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)

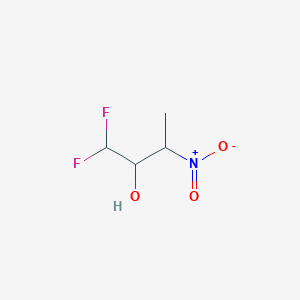

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)

![N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602361.png)